molecular formula C16H18Br2FNO B3107310 N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide CAS No. 1609407-23-9

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide

Cat. No.: B3107310
CAS No.: 1609407-23-9
M. Wt: 419.13
InChI Key: DHRJDEJDIRNKFL-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide is a synthetic organic compound that belongs to the class of substituted benzylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the benzyl ring.

    Methoxylation: Addition of a methoxy group to the benzyl ring.

    Fluorination: Introduction of a fluorine atom to the phenyl ring.

    Amine Formation: Formation of the ethanamine backbone through reductive amination or other suitable methods.

    Hydrobromide Formation: Conversion of the free base to the hydrobromide salt for improved stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or oxime group.

    Reduction: Reduction of the bromine or fluorine substituents under specific conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions could introduce new functional groups to the benzyl or phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide
  • N-(5-bromo-2-methoxyphenyl)-2-(2-fluorophenyl)ethanamine hydrobromide
  • N-(5-bromo-2-methoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrobromide

Uniqueness

N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide is unique due to the specific combination of bromine, methoxy, and fluorophenyl substituents, which may confer distinct chemical and biological properties compared to similar compounds. These unique features could make it particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFNO.BrH/c1-20-16-7-6-14(17)10-13(16)11-19-9-8-12-4-2-3-5-15(12)18;/h2-7,10,19H,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRJDEJDIRNKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCC2=CC=CC=C2F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide
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N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide
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N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide
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N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide
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N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide
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N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide

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